N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological and biological activities. This compound has a molecular formula of C12H15N3O2 and a molecular weight of 233.2664 . Imidazo[1,2-a]pyridine derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Preparation Methods
The synthesis of N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its easily available starting materials, operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Chemical Reactions Analysis
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including anti-inflammatory, antiviral, antifungal, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and immune responses, leading to its anti-inflammatory and immunomodulatory effects . Additionally, it may inhibit the replication of viruses and the growth of cancer cells through various molecular pathways .
Comparison with Similar Compounds
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as zolpidem, alpidem, and olprinone . These compounds share a similar core structure but differ in their substituents and pharmacological activities. For example, zolpidem is primarily used as a sedative-hypnotic agent, while alpidem is an anxiolytic . The unique hydroxymethylpropyl group in this compound may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-10(8-16)14-12(17)9-3-4-11-13-5-6-15(11)7-9/h3-7,10,16H,2,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNFJIUZPEMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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